molecular formula C23H25N3O3 B11418302 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11418302
M. Wt: 391.5 g/mol
InChI Key: XCGNWYLWYNZTDT-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a hydroxyethyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.

    Introduction of the tert-Butylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the tert-butyl group is introduced to the phenyl ring.

    Addition of the Hydroxyethyl Group: This step involves the nucleophilic addition of an ethylene oxide or similar reagent to introduce the hydroxyethyl group.

    Attachment of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a methoxy group instead of a hydroxy group.

    4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-chlorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The presence of both hydroxyethyl and hydroxyphenyl groups in 4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one makes it unique compared to its analogs

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-23(2,3)15-10-8-14(9-11-15)21-18-19(16-6-4-5-7-17(16)28)24-25-20(18)22(29)26(21)12-13-27/h4-11,21,27-28H,12-13H2,1-3H3,(H,24,25)

InChI Key

XCGNWYLWYNZTDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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